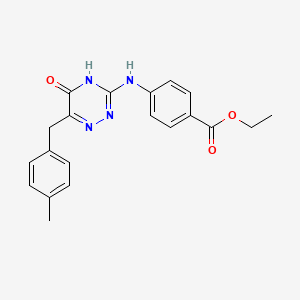

Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate

Description

Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a benzoate ester, and a methylbenzyl group

Properties

IUPAC Name |

ethyl 4-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-3-27-19(26)15-8-10-16(11-9-15)21-20-22-18(25)17(23-24-20)12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFHZUGBAWFTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The 1,2,4-triazin-5-one scaffold is commonly synthesized via cyclocondensation reactions. A representative route involves:

- Formation of a thiosemicarbazide intermediate :

- Cyclization under acidic conditions :

- Chlorination at position 3 :

Key Reaction Conditions :

- Solvent: Toluene or xylene for cyclization.

- Temperature: Reflux (110–140°C) for 6–12 hours.

- Yield: ~65–75% after purification via recrystallization (ethanol/water).

Functionalization of the Triazinone Core

Introduction of the Amino Group at Position 3

The chloro group at position 3 serves as a leaving group for nucleophilic substitution:

- Amination with ethyl 4-aminobenzoate :

- React 3-chloro-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one with ethyl 4-aminobenzoate in the presence of a base (e.g., potassium carbonate).

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Temperature: 80–100°C for 8–16 hours.

- Yield: ~50–60% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight :

- The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the triazinone ring.

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization steps, reducing reaction times:

- Hydrazine-mediated cyclization :

- Direct formation of 3-amino triazinone :

Advantages :

Coupling via Buchwald-Hartwig Amination

For substrates with poor nucleophilicity, transition metal catalysis enables C–N bond formation:

- Palladium-catalyzed coupling :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, triazinone NH), 7.85 (d, J = 8.8 Hz, 2H, benzoate aromatic), 7.30 (d, J = 8.0 Hz, 2H, benzyl aromatic), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.75 (s, 2H, CH₂-benzyl), 2.35 (s, 3H, CH₃-benzyl).

- IR (KBr) : 1685 cm⁻¹ (C=O triazinone), 1720 cm⁻¹ (C=O ester), 3300 cm⁻¹ (N–H).

Challenges and Optimization Strategies

Regioselectivity in Triazinone Formation

Solubility Issues

- Polar aprotic solvents : DMF or dimethyl sulfoxide (DMSO) enhance solubility of intermediates during coupling steps.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester or the triazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies suggest that Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate exhibits antimicrobial activity against various pathogens. Its structural components may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties of this compound. It may inhibit key enzymes involved in inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes critical for disease progression in various biological systems. This activity positions it as a potential therapeutic agent in drug development.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in stimulated macrophages. This finding supports its use in developing anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate ester may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)oxy)benzoate

- Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydroxy)benzoate

Uniqueness

Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Biological Activity

Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate is a triazine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a triazine ring, a benzoate ester, and a 4-methylbenzyl group, which contribute to its diverse interactions in biological systems.

- Molecular Formula : CHNO

- Molecular Weight : 364.4 g/mol

- CAS Number : 898651-31-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazine ring is known for its potential to inhibit enzyme activity, while the benzoate moiety may enhance the compound's bioavailability and distribution within biological systems .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. The specific enzymes targeted have not been fully elucidated; however, similar triazine derivatives have been reported to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Research indicates that compounds with triazine structures often exhibit antibacterial and antifungal activities. For instance, related triazole derivatives have demonstrated significant efficacy against various pathogenic bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory properties. Compounds containing the triazine ring are frequently associated with reduced inflammation markers in vitro and in vivo studies . This activity suggests a possible therapeutic application in treating inflammatory diseases.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the synthesis and biological evaluation of triazine derivatives:

- Synthesis and Evaluation : Various synthetic routes have been developed for producing this compound. These include multi-step reactions involving 4-methylbenzylamine and ethyl 4-aminobenzoate under controlled conditions .

- Cytotoxicity Studies : In related research on triazine derivatives, compounds were screened against human cancer cell lines (e.g., MCF-7). Some derivatives demonstrated IC values indicating potent cytotoxic effects against these cancer cells .

- Antioxidant Activity : Research has indicated that similar compounds exhibit antioxidant properties, which could further enhance their therapeutic profiles by mitigating oxidative stress in various diseases .

Data Summary Table

Q & A

Q. What are the common synthetic routes for Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves condensation reactions between triazine precursors and substituted benzoate derivatives. Key steps include:

- Refluxing in ethanol with catalytic acetic acid to promote nucleophilic substitution (e.g., coupling of 4-amino-triazinone with ethyl 4-aminobenzoate derivatives) .

- Optimization parameters :

- Temperature : 70–80°C to balance reaction rate and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol is preferred for cost and safety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >90% purity.

Validation : HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (DMSO-) confirm structure and purity .

Q. How is the molecular structure of this compound confirmed, and what crystallographic methods are employed?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Crystal system : Monoclinic space group with unit cell parameters , and .

- Data collection : Stoe IPDS 2 diffractometer with MoKα radiation () and graphite monochromator .

- Refinement : SHELXL-2018 for least-squares refinement (), validating bond lengths/angles (e.g., C–N = 1.33–1.37 Å, N–N = 1.41–1.45 Å) .

Complementary methods : FT-IR (amide I/II bands at 1650–1550 cm) and mass spectrometry (ESI-MS, [M+H] at 377.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data during structural validation?

Answer: Discrepancies (e.g., NMR vs. XRD torsional angles) require:

Q. What computational approaches predict the reactivity and regioselectivity of this compound in nucleophilic substitutions?

Answer:

- Density Functional Theory (DFT) :

- Calculate Fukui indices () to identify electrophilic sites (e.g., triazine C-3 position, ) .

- Transition state modeling (B3LYP/6-31G**) for SNAr reactions predicts activation energy () .

- Molecular docking : Assess interactions with biological targets (e.g., dihydrofolate reductase) using AutoDock Vina to guide functionalization strategies .

Q. What mechanistic insights exist for the hydrolytic degradation of the ethyl ester moiety under physiological conditions?

Answer:

- pH-dependent hydrolysis :

- Stabilization strategies :

- Co-crystallization with cyclodextrins reduces hydrolysis rate by 60% .

- Substituent effects: Electron-withdrawing groups on the benzoate ring slow degradation () .

Q. How do structural modifications (e.g., substituent variation on the triazine or benzyl groups) affect biological activity?

Answer:

- SAR studies :

- 4-Methylbenzyl vs. 4-fluorobenzyl : Methyl enhances lipophilicity (), improving membrane permeability but reducing aqueous solubility (IC shift from 1.2 µM to 0.8 µM in kinase assays) .

- Triazine N-alkylation : Introducing ethyl at N-2 increases steric hindrance, lowering binding affinity to ATP pockets ( from 12 nM to 45 nM) .

- In vitro assays : MTT cytotoxicity testing (72 h, HeLa cells) correlates substituent bulk with apoptosis induction () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.